molecular formula C27H23N3O2S B2869641 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793879-56-7

2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2869641
CAS No.: 1793879-56-7
M. Wt: 453.56
InChI Key: ALPAIBQQAFDONQ-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core, a scaffold known for its pharmacological relevance in kinase inhibition and epigenetic modulation . Key structural elements include:

  • 3-Methoxybenzylthio group at position 2: This thioether substituent may enhance lipophilicity and influence binding interactions through π-stacking or hydrogen bonding.
  • 7-Phenyl group: Aromatic substituents at this position are common in bioactive analogs, contributing to hydrophobic interactions.
  • 3-(p-Tolyl) group: The para-methylphenyl moiety introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-11-13-21(14-12-18)30-26(31)25-24(23(16-28-25)20-8-4-3-5-9-20)29-27(30)33-17-19-7-6-10-22(15-19)32-2/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAIBQQAFDONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 1793879-56-7 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H23N3O2S
  • Molecular Weight : 453.6 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core with various substituents that may influence its biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolo-pyrimidine derivatives, including the target compound. The structure of this compound suggests it may interact with various cellular pathways involved in cancer progression.

  • Mechanism of Action :
    • The compound may act as an inhibitor of specific kinases or transcription factors involved in cell proliferation and survival.
    • Research indicates that similar compounds can inhibit NF-kB signaling, a pathway often activated in cancer cells, leading to reduced tumor growth and metastasis .
  • Case Studies :
    • In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, such as breast and colon cancer . Although specific data for the target compound is limited, the structural similarities suggest potential efficacy.

Antioxidant Activity

Antioxidant properties are crucial for compounds that may protect against oxidative stress-related diseases, including cancer.

  • Research Findings :
    • Compounds within the same chemical class have demonstrated antioxidant activities comparable to well-known antioxidants like quercetin . This suggests that this compound may also possess similar protective effects against oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo-pyrimidine derivatives often correlates with their structural features.

FeatureDescriptionImpact on Activity
Substituents Presence of methoxy and thio groupsEnhances lipophilicity and potential receptor interactions
Pyrimidine Core Central structure common in many bioactive compoundsFacilitates interaction with biological targets
Phenyl Groups Contributes to π-stacking interactions with nucleic acids or proteinsPotentially increases binding affinity

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data Source
Target Compound 2-(3-Methoxybenzylthio), 7-phenyl, 3-(p-tolyl 497.58 (calculated)
Compound 15a 5-Methyl, 7-(p-tolyl) 240.11 (HRMS: 240.1133) 1H NMR (DMSO): δ 2.30 (s, 3H), 7.18–7.89 (aromatic) Sigma-Aldrich
Compound 58 2-Methoxy, 3-ethyl, 6-benzoyl 337.35 (calculated) Synthetic route: Alkylation of thioether precursor Scheme 15 (Danswan et al.)
2b 2-(4-Nitrobenzylthio), 6-phenylamino 383.08 (HRMS: 383.0837) m.p.: 218–220°C Pyrimidin-4(3H)-one derivative
2-((4-Methylbenzyl)thio) analog 2-(4-Methylbenzylthio) Structural isomer of target compound PubChem (limited data)

Substituent Effects and Bioactivity Trends

Thioether Modifications

  • 3-Methoxybenzylthio vs. 4-Methylbenzylthio : The target compound’s 3-methoxy group introduces stronger electron-donating effects compared to the 4-methyl substituent in its isomer . This could enhance solubility and hydrogen-bonding capacity, critical for target engagement.
  • Thioether vs.

Aromatic Substituents

  • 7-Phenyl vs.
  • 3-(p-Tolyl) vs. 3-Ethyl : The para-methyl group in the target compound may improve metabolic stability over alkyl chains (e.g., 3-ethyl in Compound 58) .

Core Modifications

  • Pyrrolo[3,2-d]pyrimidinone vs.

Research Findings and Implications

  • Bioactivity Potential: While Compound 15a was explored as a BRD4 inhibitor , the target compound’s 3-methoxybenzylthio group may favor interactions with cysteine-rich domains in kinases or epigenetic regulators.
  • Thermal Stability : Derivatives like 2b exhibit high melting points (>200°C), suggesting the target compound may similarly resist thermal degradation .

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